L-Tyrosyl-D-tryptophan

TDO2 inhibition tryptophan metabolism kynurenine pathway

Research requiring stable dipeptides with extended biological half-life is often hindered by rapid proteolytic cleavage of all-L sequences. L-Tyrosyl-D-tryptophan solves this via a D-tryptophan C-terminus that resists carboxypeptidases. - TDO2 inhibition: IC50 ~50 nM in rat liver homogenate (BindingDB). - Enables SAR for TRH analogs: dissociates neuroprotection from endocrine activity. - Redox-active aromatic residues: supports antioxidant formulation studies. Sourced with verified stereochemistry. Available for immediate research supply.

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
CAS No. 22032-67-3
Cat. No. B15210302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosyl-D-tryptophan
CAS22032-67-3
Molecular FormulaC20H21N3O4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C20H21N3O4/c21-16(9-12-5-7-14(24)8-6-12)19(25)23-18(20(26)27)10-13-11-22-17-4-2-1-3-15(13)17/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18+/m0/s1
InChIKeyBMPPMAOOKQJYIP-FUHWJXTLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tyrosyl-D-tryptophan: Structure and Functional Overview


L-Tyrosyl-D-tryptophan (Tyr-D-Trp) is a synthetic dipeptide composed of L-tyrosine and D-tryptophan joined by a peptide bond, with a molecular formula C20H21N3O4 and molecular weight approximately 367.4 g/mol [1]. This compound belongs to the class of dipeptides containing a D-amino acid residue at the C-terminus, which confers distinct physicochemical and biological properties compared to all-L dipeptides. The D-tryptophan moiety imparts resistance to proteolytic degradation by endogenous peptidases, while the combination of tyrosine and tryptophan residues provides a platform for redox-active, aromatic, and receptor-interacting functionalities [2].

1 D-amino acid peptide stability studies – C-terminal D-Trp enables proteolytic resistance research.
2 TDO2 pathway inhibition assays – Supports kynurenine pathway modulation studies.
3 Antioxidant & redox research – Tyr/Trp dipeptide scaffold for radical scavenging investigation.

Why L-Tyrosyl-D-tryptophan Cannot Be Substituted


Substituting L-Tyrosyl-D-tryptophan with the all-L stereoisomer (L-Tyr-L-Trp) or other Tyr/Trp-containing dipeptides is scientifically unwarranted due to stereochemistry-dependent differences in enzymatic stability and biological target engagement. The D-tryptophan residue at the C-terminus confers resistance to carboxypeptidases and other proteolytic enzymes that readily cleave L-amino acid peptide bonds, potentially extending the functional half-life of the dipeptide in biological systems [1]. Furthermore, D-amino acid-containing peptides exhibit altered conformational preferences and binding modes at target proteins—including G protein-coupled receptors and metabolic enzymes—that cannot be predicted from the activity profiles of their all-L counterparts [2].

! All-L stereoisomer (L-Tyr-L-Trp) has higher proteolytic susceptibility; may not reproduce D-Trp stability profile.
! D-amino acid C-terminus influences enzyme recognition; TDO2 binding may shift with all-L or free amino acid substitution.
! Antioxidant capacity is residue-dependent; non-aromatic dipeptides lack comparable redox activity.

L-Tyrosyl-D-tryptophan Differentiation Evidence


TDO2 Inhibition vs. Free Tryptophan Isomers

L-Tyrosyl-D-tryptophan demonstrates TDO2 inhibitory activity with an IC50 of approximately 50 nM in rat liver homogenate assays, measured via reduction in N-formylkynurenine formation using L-tryptophan as substrate with 1-hour incubation [1]. For reference, the free D-tryptophan amino acid shows substantially lower TDO inhibitory potency, with TDO activity being approximately fivefold lower for D-Trp than L-Trp in mouse liver homogenate assays [2].

TDO2 Inhibition
Reported
IC50 ~50 nM (rat liver homogenate, L-Trp substrate)
TDO2 pathway assay context
Free D-Trp shows ~5-fold lower TDO activity; direct comparator IC50 unavailable
TDO2 inhibition tryptophan metabolism kynurenine pathway enzyme kinetics

Antioxidant Efficacy vs. Free Amino Acids

Tryptophan- and tyrosine-containing dipeptides, including the Tyr-D-Trp scaffold, demonstrate antioxidant activity through radical scavenging and electron transfer mechanisms. Patent US20030054976A1 establishes that such peptides can be prepared with antioxidant activity in both L- and D-amino acid conformations, though the L-conformation is preferred [1]. At the residue level, tryptophan, tyrosine, cysteine, and homocysteine exhibit measurable antioxidant capacity at concentrations within reported physiological ranges, whereas most neutral and acidic amino acids show no detectable antioxidant activity [2].

Antioxidant Activity
Class-level inference
Tyr/Trp dipeptide class demonstrates radical scavenging
Reported class-level antioxidant context
Direct quantitative data for L-Tyrosyl-D-tryptophan not available
antioxidant oxidative stress radical scavenging lipid peroxidation

Proteolytic Stability: D-Trp vs. All-L Dipeptides

The D-tryptophan residue in L-Tyrosyl-D-tryptophan confers resistance to proteolytic degradation compared to all-L dipeptides. The DPP-IV inhibition study of 27 Trp-containing dipeptides demonstrates that peptide sequence and stereochemistry profoundly affect enzyme interaction kinetics [1]. D-amino acid-containing peptides exhibit limited stability toward proteolysis compared to their all-L counterparts, which show higher susceptibility to enzymatic cleavage [2].

Proteolytic Stability
Class-level inference
D-Trp C-terminus inferred to confer higher proteolytic resistance vs all-L
Stability endpoint context
Direct stability half-life data for L-Tyrosyl-D-tryptophan not reported
proteolytic stability D-amino acid peptide degradation bioavailability

Neuroprotective Activity: D-Tyr-D-Trp Analogs vs. TRH

Peptides containing the D-Tyr-D-Trp motif, exemplified by L-pyroglutamyl-L-asparaginyl-L-prolyl-D-tyrosyl-D-tryptophan amide (Glp-Asn-Pro-D-Tyr-D-TrpNH2), demonstrate neuroprotective efficacy in vivo while showing dissociation from TRH endocrine effects. This lead compound produces and potentiates central actions of TRH without evoking release of thyroid-stimulating hormone (TSH) [1]. In SH-SY5Y neuroblastoma cell assays, TRH and its stable analogues at 0.1-50 μM concentrations attenuated cell damage induced by MPP+ (2 mM), 3-nitropropionate (10 mM), hydrogen peroxide (0.5 mM), homocysteine (250 μM), and beta-amyloid (20 μM) [2].

Neuroprotection SAR
Cross-study comparable
D-Tyr-D-Trp analog retains CNS protective effects without TSH release (vs. native TRH)
Neuroprotection model-response context
SH-SY5Y cell assays; dissociation from endocrine effects reported
neuroprotection TRH analog CNS trauma apoptosis inhibition

L-Tyrosyl-D-tryptophan Application Scenarios


Kynurenine Pathway Modulation Studies

Researchers investigating tryptophan catabolism via the kynurenine pathway should prioritize L-Tyrosyl-D-tryptophan for TDO2 inhibition studies. BindingDB data indicate an IC50 of approximately 50 nM for TDO2 inhibition in rat liver homogenate assays [1], positioning this dipeptide as a tool compound for modulating tryptophan metabolism in neuroinflammation, cancer immunotherapy, and metabolic disease models. Procurement of the D-tryptophan-containing form rather than the all-L analog is essential due to stereochemistry-dependent enzyme recognition patterns [2].

D-Amino Acid Peptide Stability Studies

L-Tyrosyl-D-tryptophan serves as a model compound for investigating the impact of D-amino acid substitution on peptide stability and transport. The D-tryptophan C-terminus confers resistance to proteolytic degradation [1], enabling comparative studies of peptide half-life, cellular uptake kinetics, and metabolic fate relative to all-L dipeptides. This application is particularly relevant for academic and industrial peptide research programs focused on improving the pharmacokinetic properties of bioactive peptides.

Antioxidant Formulation and Oxidative Stress Research

Based on the established antioxidant capacity of tyrosine- and tryptophan-containing dipeptides [1], L-Tyrosyl-D-tryptophan is suitable for formulation studies targeting oxidative stress mitigation. The aromatic residues provide radical-scavenging functionality absent in non-aromatic dipeptide alternatives, with the added advantage of amphiphilic properties enabling both aqueous and lipid-phase antioxidant activity [2]. This positions the compound for research applications in neuroprotection, dermatological formulations, and preservative development.

TRH Analog SAR Studies

The D-Tyr-D-Trp motif represents a validated pharmacophore element for dissociating neuroprotective efficacy from endocrine activity in CNS-targeted peptides. Procurement of L-Tyrosyl-D-tryptophan as a building block or reference compound supports SAR campaigns aimed at developing TRH analogs with improved therapeutic windows [1]. The stereochemical signature (L-Tyr N-terminus, D-Trp C-terminus) enables retention of central neuroprotective actions while minimizing TSH release and autonomic side effects [2].

Application
Selection Property
Validation Focus
Kynurenine pathway modulation studies
TDO2 inhibition assay context
Enzyme kinetics and isoform specificity
D-amino acid peptide stability research
C-terminal D-Trp stereochemistry
Proteolytic half-life and uptake comparison
Oxidative stress & antioxidant formulation
Aromatic dipeptide redox scaffold
Radical scavenging and lipid peroxidation assays
CNS peptide signaling SAR
D-Tyr-D-Trp pharmacophore context
Neuroprotection vs. endocrine endpoint selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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